3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

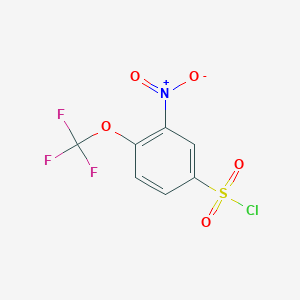

“3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride” is a chemical compound with the molecular formula C7H3ClF3NO5S . It has a molecular weight of 305.62 and its IUPAC name is 3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H3ClF3NO5S . This indicates that the molecule contains seven carbon atoms, three hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom .科学的研究の応用

Hydrolysis of Aromatic Sulphonyl Chlorides : Tonnet and Hambly (1971) investigated the hydrolysis of various aromatic sulphonyl chlorides, including 3-nitrobenzenesulphonyl chloride, in aqueous dioxan. They found evidence supporting the SN1 hydrolysis mechanism in certain cases, providing insights into the reaction dynamics and mechanisms of these compounds (Tonnet & Hambly, 1971).

Synthesis of Trichloroethylarenes : Bougeard, Gupta, and Johnson (1981) described the synthesis of trichloroethylbenzene from benzylcobaloximes and trichloromethanesulphonyl chloride. This study offers a perspective on the use of similar sulphonyl chlorides in synthetic organic chemistry (Bougeard, Gupta, & Johnson, 1981).

Preparation of Sulphenyl Chlorides and Derivatives : Ueki, Honda, Kazama, and Katoh (1994) developed a method for preparing 3-nitro-2-pyridinesulfenyl chloride and its derivatives. This showcases an application in the preparation of specific sulphenyl chlorides, which may have parallels with 3-nitro-4-(trifluoromethoxy)benzenesulphonyl chloride (Ueki et al., 1994).

Kinetics of Pyridine-Catalysed Hydrolysis : Rogne (1972) explored the kinetics of hydrolysis of substituted benzenesulphonyl chlorides, catalysed by substituted pyridines. The study’s findings on substituent effects and reaction kinetics are relevant to understanding similar reactions involving this compound (Rogne, 1972).

Electron Impact Mass Spectrometry on Sulphonyl Chlorides : Chatgilialoglu, Guerra, Pelli, and Traldi (1989) used electron impact mass spectrometry to study the fragmentation of arenesulphonyl chlorides. This research might provide insights into the behavior of this compound under similar conditions (Chatgilialoglu et al., 1989).

Chlorine Abstraction from Arenesulphonyl Chlorides : Corrêa et al. (1989) investigated the relative reactivities of substituted phenyl radicals towards substituted benzenesulphonyl chlorides. This study adds to our understanding of the reactivity of compounds like this compound (Corrêa et al., 1989).

Cross-Interaction Constants in SN2 Reactions : Lee, Koh, Huh, and Lee (1990) reported on the second-order rate constants of reactions between benzenesulphonyl chlorides and anionic nucleophiles. This study can provide a framework for understanding similar reactions involving this compound (Lee et al., 1990).

Molecular Electronic Device Applications : Chen, Reed, Rawlett, and Tour (1999) used a molecule containing a nitroamine redox center in an electronic device, demonstrating negative differential resistance. While not directly involving this compound, this study highlights the potential application of nitro-substituted compounds in electronic devices (Chen, Reed, Rawlett, & Tour, 1999).

Synthesis and Structure of Nitrobenzamide Derivatives : Johnston and Taylor (2011) synthesized 4-Nitro-N-(3-nitrophenyl)benzamide, a derivative of 3-nitroanaline, and analyzed its structure. This research provides insights into the structural aspects of nitro-substituted benzene derivatives, which could be relevant for similar compounds like this compound (Johnston & Taylor, 2011).

Application in Solid-Phase Synthesis : Fülöpová and Soural (2015) utilized polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, in different chemical transformations. This review could provide a basis for using this compound in similar synthetic applications (Fülöpová & Soural, 2015).

特性

IUPAC Name |

3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO5S/c8-18(15,16)4-1-2-6(17-7(9,10)11)5(3-4)12(13)14/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMRBNVIAVVCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2476405.png)

![1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2476409.png)

![4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2476411.png)

![1-(1,3-benzodioxol-5-yl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2476412.png)

![[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2476414.png)

![1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2476419.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)